Sotetsuflavone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H20O10/c1-39-26-13-23(38)30-22(37)12-24(14-2-5-16(32)6-3-14)41-31(30)28(26)18-8-15(4-7-19(18)34)25-11-21(36)29-20(35)9-17(33)10-27(29)40-25/h2-13,32-35,38H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFVLHZEBAXHPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C(=C1)O)C(=O)C=C(O2)C3=CC=C(C=C3)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H20O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501103517 | |
| Record name | 8-[5-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-2-yl)-2-hydroxyphenyl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501103517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2608-21-1 | |
| Record name | 8-[5-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-2-yl)-2-hydroxyphenyl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2608-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sotetsuflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002608211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-[5-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-2-yl)-2-hydroxyphenyl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501103517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SOTETSUFLAVONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AL6OQW24CT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Natural Occurrence and Biosynthesis of Sotetsuflavone
Plant Sources and Distribution of Sotetsuflavone
This compound is distributed among several plant genera, highlighting its presence across different botanical lineages.
Cycas revoluta Thunb., commonly known as the sago palm, stands out as a primary and well-documented natural source of this compound. This biflavonoid is predominantly found in the leaves of Cycas revoluta thegoodscentscompany.com. The plant itself is an evergreen species native to the islands of southern Japan and the Fujian Province of China metabolomicsworkbench.orgresearchgate.netsci-hub.se. Historical and traditional uses of Cycas revoluta in folk medicinal systems, particularly in East Asia, suggest a long-standing empirical appreciation for its bioactive constituents, including flavonoids like this compound thegoodscentscompany.com.
Beyond Cycas revoluta, this compound has been identified in a range of other botanical sources, underscoring its broader distribution in the plant kingdom. These include the herbs of Selaginella tamariscina lipidmaps.orgnih.govcdutcm.edu.cn, Taxus cuspidata thegoodscentscompany.com, and Selaginella denticulata thegoodscentscompany.com. Furthermore, it has been isolated from Amentotaxus yunnanensis and Torreya yunnanensis, with its occurrence in both genera suggesting a close taxonomic relationship lipidmaps.orgnih.gov. This compound has also been detected in the leaves of Dioon edule Lindl. and in species belonging to the Araucaria genus, such as Araucaria columnaris metabolomicsworkbench.orgresearchgate.net.
The following table summarizes the known plant sources of this compound:
| Plant Species | Primary Location of this compound | Reference |
| Cycas revoluta Thunb. | Leaves | thegoodscentscompany.comthegoodscentscompany.com |
| Selaginella tamariscina | Herbs | lipidmaps.orgnih.govcdutcm.edu.cn |
| Taxus cuspidata | Plant material | thegoodscentscompany.com |
| Selaginella denticulata | Plant material | thegoodscentscompany.com |
| Amentotaxus yunnanensis | Plant material | lipidmaps.orgnih.gov |
| Torreya yunnanensis | Plant material | lipidmaps.orgnih.gov |
| Dioon edule Lindl. | Leaves | researchgate.net |
| Araucaria spp. | Plant material | metabolomicsworkbench.orgresearchgate.net |
Biogenetic Pathways of this compound
The biosynthesis of this compound, as a biflavonoid, is rooted in the general flavonoid biosynthetic pathway, involving the coupling of two monoflavonoid units.
Biflavonoids, including this compound, are formed through the oxidative coupling of two monoflavonoid units nih.gov. The foundational steps for flavonoid biosynthesis begin with the phenylpropanoid metabolism, which yields chalcone (B49325) intermediates, specifically trihydroxychalcone and tetrahydroxychalcone nih.gov. These chalcones are subsequently isomerized to naringenin, a pivotal intermediate in the pathway nih.gov. While the precise enzymatic steps leading specifically to the oxidative coupling that forms this compound are not extensively detailed in the literature, the broader flavonoid biosynthesis pathway involves a series of enzymes. Key enzymes in this general pathway include phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), 4-coumaroyl:CoA-ligase (4CL), chalcone synthase (CHS), chalcone isomerase (CHI), chalcone reductase (CHR), flavone (B191248) synthase (FS I and FS II), and isoflavone (B191592) synthase (IFS) nih.gov. The formation of biflavonoids from these monomeric precursors typically involves specific oxidative enzymes that catalyze the C-C or C-O-C linkages between the two flavonoid units nih.gov. This compound is characterized by a 3′-8″ C-C linkage between its flavone monomers cdutcm.edu.cn.
The biosynthesis of flavonoids, including biflavonoids like this compound, is a highly regulated process at the genetic level. This regulation is primarily controlled by a complex interplay of transcription factors uni.lucdutcm.edu.cn. A key regulatory complex is the MBW complex, comprising MYB, basic helix-loop-helix (bHLH), and WD40 proteins cdutcm.edu.cn. These transcription factors orchestrate the expression of genes encoding the various enzymes involved in the flavonoid biosynthetic pathway uni.lucdutcm.edu.cn. R2R3 MYB transcription factors, in particular, play a significant role in modulating flavonoid metabolism. The overexpression of genes responsible for biosynthetic enzymes can effectively increase the content of flavonoids in plants uni.lu. Furthermore, the genetic regulation of flavonoid biosynthesis is influenced by environmental factors and exhibits specificity concerning tissue type and developmental stage within the plant. This intricate genetic control allows plants to fine-tune their production of these secondary metabolites in response to internal and external cues.
Extraction and Isolation Methodologies for this compound
The extraction and isolation of this compound from its plant sources require specific methodologies to ensure purity and yield. This compound has been isolated from Cycas revoluta Thunb. using established protocols thegoodscentscompany.com.
Common methods for the isolation of 3′-8″-biflavonoids, a structural class to which this compound belongs, include:
Liquid-liquid extraction: This technique is often used in the initial stages to separate compounds based on their differential solubility in immiscible solvents cdutcm.edu.cn.
Macroporous resin adsorption: This method utilizes resins to selectively adsorb target compounds, which are then eluted cdutcm.edu.cn.
Antisolvent crystallization: This involves inducing the precipitation of the compound from a solution by adding an antisolvent cdutcm.edu.cn.
Chromatography: This is the primary technique for obtaining high-purity compounds cdutcm.edu.cn.
Column chromatography: Traditional column chromatography, employing packing materials such as silica (B1680970) gel, polyamide, and Sephadex LH-20, has been successfully utilized for this purpose cdutcm.edu.cn.
High-Performance Liquid Chromatography (HPLC): For achieving high purity and large-scale isolation, two-dimensional preparative HPLC methods have been proposed and applied cdutcm.edu.cn. HPLC is a predominant separation technique for polyphenols due to its resolution capabilities and versatility, operating in various modes including reversed phase (RP-HPLC).
Modern extraction techniques offer improvements over conventional methods. For instance, ultrasound-assisted extraction (UAE) and microwave-assisted extraction with ionic liquids (MAE-IL) have demonstrated higher yields in shorter extraction times and reduced solvent consumption cdutcm.edu.cn. Solvents commonly used in the extraction process include chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, and acetone (B3395972) lipidmaps.orgnih.gov. Methanol (B129727), ethanol, and ethyl acetate are also frequently employed, as is 80% methanol for specific extraction protocols metabolomicsworkbench.orgresearchgate.net. The combination of different approaches is crucial for efficient extraction and isolation of biflavonoids cdutcm.edu.cn.
Pharmacological Activities and Therapeutic Potential of Sotetsuflavone
Anticancer Research and Mechanisms of Sotetsuflavone
This compound, a naturally occurring biflavonoid, has demonstrated notable biological activity against tumors. nih.gov Research has focused on its potential as an anticancer agent, particularly in non-small cell lung cancer (NSCLC). researchgate.netnih.gov Studies indicate that this compound exerts its anticancer effects through multiple mechanisms, including the inhibition of cancer cell proliferation, induction of programmed cell death (apoptosis), and cell cycle arrest. nih.govnih.gov Furthermore, it has been shown to induce autophagy in NSCLC cells by blocking the PI3K/Akt/mTOR signaling pathway. nih.govresearchgate.net These findings suggest that this compound could be a novel candidate for anti-tumor therapy. nih.govnih.gov
Inhibition of Cancer Cell Proliferation by this compound
This compound has been shown to possess significant antiproliferative activity against various cancer cell lines, most notably the A549 and H1650 non-small cell lung cancer lines. nih.govnih.gov The inhibitory effect on cancer cell growth is both time- and dose-dependent. nih.gov For instance, in studies involving A549 cells, increasing concentrations of this compound resulted in a marked decrease in cell viability over time. nih.gov This inhibition of proliferation is a key aspect of its potential as a chemotherapeutic agent. mdpi.com
| Cell Line | Cancer Type | Observed Effect | Reference |
|---|---|---|---|
| A549 | Non-Small Cell Lung Cancer | Significant time- and dose-dependent inhibition of proliferation. | nih.govnih.gov |
| H1650 | Non-Small Cell Lung Cancer | Inhibition of proliferation. | nih.gov |
Induction of Apoptosis by this compound in Cancer Cells
A critical mechanism of this compound's anticancer activity is its ability to induce apoptosis, or programmed cell death, in cancer cells. nih.govmedchemexpress.com Inducing apoptosis is a primary goal in cancer therapy. nih.gov Flow cytometry and TUNEL assays have confirmed that treatment with this compound leads to a significant increase in the proportion of apoptotic cells in A549 and H1650 lung cancer cell lines. researchgate.netnih.gov The rate of apoptosis increases with higher concentrations of the compound, indicating a dose-dependent effect. nih.gov
Caspase-Dependent Apoptosis Pathways Induced by this compound
Apoptosis is executed by a family of proteases called caspases. rndsystems.com this compound triggers caspase-dependent apoptosis, a common pathway for anticancer drugs. nih.govmdpi.com Research shows that this compound treatment leads to the activation of key initiator and executioner caspases. Specifically, the levels of cleaved caspase-9 and cleaved caspase-3 are significantly increased in cancer cells following exposure to this compound. nih.govnih.govnih.gov Caspase-9 activation is associated with the intrinsic or mitochondrial pathway, while caspase-3 is a critical executioner caspase that dismantles the cell. rndsystems.comfrontiersin.org In contrast, the expression of cleaved caspase-8, an initiator of the extrinsic death receptor pathway, was found to be decreased, suggesting this compound primarily induces apoptosis via the intrinsic pathway. nih.govnih.gov
Mitochondrial-Dependent Apoptosis Pathways Mediated by this compound
The primary apoptotic pathway activated by this compound is the mitochondrial-dependent (intrinsic) pathway. nih.govnih.gov This pathway is initiated by cellular stress, leading to the permeabilization of the mitochondrial outer membrane. nih.gov this compound has been shown to induce this process by increasing intracellular reactive oxygen species (ROS). nih.govnih.gov The elevated ROS levels lead to a collapse of the mitochondrial membrane potential, a key early event in apoptosis. nih.govresearchgate.net This disruption of the mitochondria triggers the release of pro-apoptotic factors from the intermembrane space into the cytoplasm, initiating the caspase cascade. nih.govscielo.org.ar
Regulation of Apoptosis-Related Proteins by this compound (e.g., Bax, Bcl-2, Cytochrome C, Caspases)
This compound modulates the expression of key proteins that regulate the mitochondrial apoptotic pathway. nih.gov Its mechanism involves altering the balance between pro-apoptotic and anti-apoptotic members of the Bcl-2 protein family. nih.gov
Studies have demonstrated that this compound:
Increases the expression of Bax: Bax is a pro-apoptotic protein that promotes the permeabilization of the mitochondrial membrane. nih.govnih.govnih.gov
Decreases the expression of Bcl-2: Bcl-2 is an anti-apoptotic protein that protects the integrity of the mitochondrial membrane. nih.govnih.govnih.gov
This shift results in a significantly increased Bax/Bcl-2 ratio, which favors apoptosis. nih.govnih.gov The change in membrane permeability allows for the release of Cytochrome C from the mitochondria into the cytoplasm. nih.govnih.govnih.gov In the cytoplasm, Cytochrome C participates in the formation of the apoptosome, which activates caspase-9, and subsequently, the executioner caspase-3, leading to cell death. rndsystems.comnih.gov
| Protein | Function | Effect of this compound | Reference |
|---|---|---|---|
| Bax | Pro-apoptotic | Upregulated | nih.govnih.govnih.gov |
| Bcl-2 | Anti-apoptotic | Downregulated | nih.govnih.govnih.gov |
| Cytochrome C | Pro-apoptotic (when released into cytoplasm) | Increased cytoplasmic levels | nih.govnih.govnih.gov |
| Cleaved Caspase-9 | Apoptosis initiator (intrinsic pathway) | Upregulated | nih.govnih.govnih.gov |
| Cleaved Caspase-3 | Apoptosis executioner | Upregulated | nih.govnih.govnih.gov |
| Cleaved Caspase-8 | Apoptosis initiator (extrinsic pathway) | Decreased | nih.gov |
Cell Cycle Arrest Induced by this compound
In addition to inducing apoptosis, this compound can inhibit cancer cell proliferation by causing cell cycle arrest. nih.govnih.gov The cell cycle is a series of events that leads to cell division and replication; dysregulation of this process is a hallmark of cancer. mdpi.com this compound has been shown to effectively inhibit cell cycle progression in A549 and H1650 lung cancer cells, primarily blocking them in the G0/G1 phase. nih.govresearchgate.netnih.gov This arrest prevents the cells from entering the S phase (DNA synthesis), thereby halting their proliferation. mdpi.com The mechanism behind this G0/G1 phase arrest involves the downregulation of key cell cycle regulatory proteins, including Cyclin D1 and cyclin-dependent kinase 4 (CDK4). nih.govresearchgate.netnih.gov
G0/G1 Phase Arrest by this compound
This compound has been identified as an agent capable of inducing cell cycle arrest at the G0/G1 phase in cancer cells. nih.govnih.gov This regulatory action on the cell cycle is a critical mechanism for controlling cell proliferation. In studies involving non-small cell lung cancer (NSCLC) cells, treatment with this compound led to an accumulation of cells in the G0/G1 phase. nih.govnih.gov This arrest prevents cells from entering the S phase (synthesis phase), where DNA replication occurs, thereby inhibiting the proliferation of cancer cells. The induction of G0/G1 phase arrest is a key component of this compound's anti-cancer activity. nih.govresearchgate.netresearchgate.netfrontiersin.org
Regulation of Cell Cycle Proteins by this compound (e.g., Cyclin D1, CDK4)
The mechanism by which this compound induces G0/G1 phase arrest involves the modulation of key cell cycle regulatory proteins, particularly Cyclin D1 and Cyclin-Dependent Kinase 4 (CDK4). nih.govnih.gov Cyclins and CDKs are essential protein families that work in complex to govern the progression through the different phases of the cell cycle. youtube.comkhanacademy.org
Research has demonstrated that this compound treatment leads to decreased levels of expression of both Cyclin D1 and CDK4. nih.govnih.gov The Cyclin D1-CDK4 complex is pivotal for the transition from the G1 phase to the S phase. By downregulating the expression of these proteins, this compound effectively inhibits the activity of this complex, leading to a halt in cell cycle progression at the G1 checkpoint. nih.govjohnshopkins.edu This targeted regulation of cell cycle machinery underscores a significant aspect of this compound's therapeutic potential in oncology. nih.govnih.gov
Interactive Data Table: Effect of this compound on Cell Cycle Proteins
| Target Protein | Observed Effect in NSCLC Cells | Consequence |
| Cyclin D1 | Decreased Expression | Inhibition of G1/S Phase Transition |
| CDK4 | Decreased Expression | Inhibition of G1/S Phase Transition |
Inhibition of Cancer Cell Migration and Invasion by this compound
This compound has shown significant potential in inhibiting the migration and invasion of cancer cells, which are crucial steps in the process of metastasis. nih.govnih.govnih.govnih.govmdpi.comturkjgastroenterol.orgmdpi.com Studies on non-small-cell lung cancer (NSCLC) A549 cells have demonstrated that this compound effectively suppresses their metastatic potential. nih.gov The ability to impede these processes is a highly sought-after characteristic for anti-cancer therapeutic agents, as metastasis is a leading cause of cancer-related mortality.
Reversal of Epithelial-Mesenchymal Transition (EMT) by this compound
A key mechanism behind this compound's anti-metastatic activity is its ability to reverse the Epithelial-Mesenchymal Transition (EMT). nih.govnih.gov EMT is a biological process where epithelial cells lose their cell-cell adhesion and polarity, acquiring a more migratory and invasive mesenchymal phenotype. abcam.comnih.gov This transition is strongly associated with tumor invasion and metastasis. nih.gov Research indicates that this compound can reverse the EMT process in A549 lung cancer cells, suggesting its potential to treat NSCLC. nih.govresearchgate.net This reversal may be linked to its influence on the PI3K/AKT and TNF-α/NF-κB signaling pathways. nih.govresearchgate.net
Modulation of EMT Marker Expression by this compound (e.g., E-cadherin, N-cadherin, Vimentin, Snail)
This compound's ability to reverse EMT is biochemically evident through its modulation of specific EMT marker proteins. nih.gov The hallmark of EMT is the downregulation of epithelial markers and the upregulation of mesenchymal markers. abcam.comnih.govnih.gov
Studies have shown that this compound treatment leads to:
Upregulation of E-cadherin: E-cadherin is a crucial protein for cell-to-cell adhesion in epithelial tissues, and its loss is a classic sign of EMT. nih.govresearchgate.net this compound was found to significantly upregulate its expression. nih.govresearchgate.net
Downregulation of N-cadherin, Vimentin, and Snail: Conversely, this compound downregulates the expression of mesenchymal markers. N-cadherin, another adhesion molecule, is often expressed in mesenchymal cells. nih.govresearchgate.net Vimentin is an intermediate filament protein characteristic of mesenchymal cells. nih.govabcam.comresearchgate.net Snail is a key transcription factor that represses E-cadherin expression and promotes the EMT process. nih.govabcam.comresearchgate.net By suppressing these markers, this compound helps restore the epithelial phenotype. nih.govdovepress.com
Interactive Data Table: this compound's Impact on EMT Marker Expression
| EMT Marker | Protein Type | Effect of this compound | Phenotypic Consequence |
| E-cadherin | Epithelial Marker (Adhesion) | Upregulation | Increased cell-cell adhesion, EMT reversal |
| N-cadherin | Mesenchymal Marker (Adhesion) | Downregulation | Decreased migratory potential, EMT reversal |
| Vimentin | Mesenchymal Marker (Cytoskeleton) | Downregulation | Reorganization of cytoskeleton, EMT reversal |
| Snail | Mesenchymal Marker (Transcription Factor) | Downregulation | Decreased repression of E-cadherin, EMT reversal |
Impact of this compound on Matrix Metalloproteinases (MMPs) (e.g., MMP-9, MMP-13)
In addition to reversing EMT, this compound also inhibits cancer cell invasion by affecting the expression of Matrix Metalloproteinases (MMPs). nih.gov MMPs are a family of zinc-dependent endopeptidases that are responsible for degrading components of the extracellular matrix (ECM). nih.govresearchgate.netnih.gov This degradation is a critical step for cancer cells to invade surrounding tissues and metastasize. nih.gov Research has shown that this compound treatment decreases the expression of both MMP-9 and MMP-13 in non-small-cell lung cancer A549 cells. nih.govwustl.edumdpi.com By reducing the levels of these key ECM-degrading enzymes, this compound further hinders the invasive capabilities of cancer cells. nih.gov
Autophagy Induction by this compound in Cancer Cells
This compound has been found to induce autophagy in cancer cells. nih.govnih.govresearchgate.net Autophagy is a cellular catabolic process that involves the degradation of a cell's own components through the lysosomal machinery. mdpi.com While its role in cancer is complex and can be context-dependent, in some scenarios, it can act as a cell survival mechanism, while in others, it can lead to a form of programmed cell death. mdpi.com
In studies on non-small cell lung cancer (NSCLC), this compound was shown to induce autophagy. nih.govnih.govresearchgate.net The underlying mechanism for this induction appears to be related to the blocking of the PI3K/Akt/mTOR signaling pathway. nih.govnih.govresearchgate.net This pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a common trigger for autophagy. The research suggests that this compound-induced autophagy may have a cytoprotective effect on apoptosis in NSCLC cells. nih.govnih.gov However, it was also noted that inhibiting this autophagy could enhance the anti-proliferative activities of this compound, highlighting the complex role of this process in cancer therapy. nih.gov
Role of Autophagy in this compound-Mediated Cell Death
This compound has been identified as an inducer of autophagy in non-small cell lung cancer (NSCLC) cells. nih.govnih.gov Autophagy is a cellular process that plays a dual role in cancer, acting as a survival mechanism in some contexts and a promoter of cell death in others. mdpi.com In the case of this compound's activity in NSCLC, the induced autophagy appears to have a cytoprotective effect against apoptosis. nih.gov
When autophagy is inhibited, the pro-apoptotic and growth-inhibiting effects of this compound on NSCLC cells are enhanced. nih.gov This suggests that the cancer cells utilize autophagy as a defense mechanism to counteract the cell death signals initiated by this compound. Therefore, while this compound triggers autophagy, this autophagic response serves to protect the cancer cells, and inhibiting this process could potentiate the therapeutic efficacy of this compound.
Autophagy-Related Protein Expression Modulation by this compound (e.g., LC3, P62)
This compound's induction of autophagy is evidenced by its modulation of key autophagy-related proteins. nih.gov Western blot analysis has shown that this compound treatment of A549 NSCLC cells leads to a dose-dependent increase in the conversion of LC3-I to LC3-II and a decrease in the expression of p62/SQSTM1. researchgate.net
The conversion of the cytosolic form of Light Chain 3 (LC3-I) to the autophagosome-associated form (LC3-II) is a hallmark of autophagy induction. nih.gov p62 is a protein that binds to ubiquitinated proteins and to LC3, thereby delivering ubiquitinated cargo to the autophagosome for degradation. mdpi.com A decrease in p62 levels is indicative of a functional autophagic flux, as the protein itself is degraded during the process. researchgate.net
Furthermore, this compound has been observed to upregulate the expression of other autophagy-related genes such as Beclin-1, Atg5, and Atg7 in A549 cells. researchgate.net Beclin-1 is a key component of the class III phosphatidylinositol 3-kinase (PI3K) complex that is essential for the initiation of autophagy. researchgate.net Atg5 and Atg7 are crucial for the elongation and closure of the autophagosome membrane. researchgate.net
Interactive Table: Effect of this compound on Autophagy-Related Protein Expression in A549 Cells
| Protein | Effect of this compound Treatment | Significance |
| LC3-II/LC3-I Ratio | Increased | Indicates induction of autophagy and formation of autophagosomes. researchgate.net |
| p62/SQSTM1 | Decreased | Suggests functional autophagic flux and degradation of autophagic cargo. researchgate.net |
| Beclin-1 | Upregulated | Implies initiation of the autophagic process. researchgate.net |
| Atg5 | Upregulated | Indicates involvement in autophagosome elongation. researchgate.net |
| Atg7 | Upregulated | Essential for the conjugation systems that mediate autophagosome formation. researchgate.net |
Anti-angiogenic Effects of this compound
Regulation of Vascular Endothelial Growth Factor (VEGF) by this compound
A key mechanism of this compound's anti-angiogenic effect is its ability to downregulate the expression of Vascular Endothelial Growth Factor (VEGF). medchemexpress.comnih.gov VEGF is a potent pro-angiogenic factor that plays a crucial role in stimulating the proliferation and migration of endothelial cells, which form the lining of blood vessels. nih.govuni.lu In non-small cell lung cancer A549 cells, this compound has been shown to decrease the expression of VEGF. nih.gov This inhibition of VEGF expression is a critical step in preventing the formation of new blood vessels that would otherwise support tumor growth.
Modulation of Angiostatin Expression by this compound
In addition to downregulating pro-angiogenic factors, this compound has been found to upregulate the expression of angiostatin. medchemexpress.comnih.gov Angiostatin is an endogenous inhibitor of angiogenesis, meaning it is naturally produced in the body and helps to block the formation of new blood vessels. nih.gov By increasing the expression of angiostatin, this compound further contributes to the inhibition of tumor-associated angiogenesis. nih.gov
Specific Cancer Models Studied with this compound
Non-Small Cell Lung Cancer (NSCLC) Research with this compound
This compound has been extensively studied for its potential therapeutic effects in non-small cell lung cancer (NSCLC), which is a leading cause of cancer-related death worldwide. nih.govnih.govnih.gov Research has demonstrated that this compound exhibits multiple anti-cancer activities in NSCLC cell lines, particularly A549 and H1650. nih.govresearchgate.net
Studies have shown that this compound can inhibit the proliferation, migration, and invasion of NSCLC cells. nih.govnih.gov It has also been found to induce apoptosis (programmed cell death) and cause cell cycle arrest in these cancer cells. nih.govresearchgate.net One of the key mechanisms underlying its anti-metastatic effects is the reversal of the epithelial-mesenchymal transition (EMT), a process by which cancer cells gain migratory and invasive properties. nih.govnih.gov this compound achieves this by upregulating the epithelial marker E-cadherin and downregulating mesenchymal markers such as N-cadherin, vimentin, and Snail. nih.gov
Furthermore, this compound's activity in NSCLC is linked to its ability to induce autophagy. nih.govnih.gov However, as previously mentioned, this induced autophagy appears to be a cytoprotective mechanism employed by the cancer cells. nih.gov Mechanistically, this compound's effects in NSCLC have been associated with the inhibition of signaling pathways such as PI3K/AKT/mTOR and TNF-α/NF-κB. nih.govnih.govnih.gov In vivo studies using xenograft models have also confirmed that this compound can significantly inhibit the growth of A549 tumors. nih.gov
Interactive Table: Summary of this compound's Effects in NSCLC Models
| Effect | Cell Lines | Key Molecular Targets/Pathways |
| Inhibition of Proliferation | A549, H1650 | PI3K/AKT/mTOR nih.govnih.gov |
| Inhibition of Migration & Invasion | A549, H1650 | Reversal of EMT, PI3K/AKT, TNF-α/NF-κB nih.govnih.govnih.gov |
| Induction of Apoptosis | A549, H1650 | Increased Cytochrome C, Cleaved Caspases 3 & 9, Bax; Decreased Bcl-2 nih.govresearchgate.net |
| Cell Cycle Arrest | H1650 | Decreased Cyclin D1, CDK4 nih.govresearchgate.net |
| Induction of Autophagy | A549 | PI3K/AKT/mTOR nih.govnih.gov |
| Anti-angiogenesis | A549 | Decreased VEGF, Increased Angiostatin nih.gov |
Pancreatic Cancer Research with this compound
Pancreatic cancer remains one of the most lethal malignancies with limited effective treatment options. nih.gov Emerging research has identified this compound as a potential novel agent in the fight against this disease. A comprehensive study utilizing network pharmacology, gene expression analysis, and molecular docking has elucidated the potential mechanisms through which this compound may exert its anti-pancreatic cancer effects. nih.gov
This research identified 31 potential hub targets of this compound in the context of pancreatic cancer. nih.gov Among these, six have been highlighted as particularly promising due to their role in cancer progression and their strong binding affinity with this compound. nih.gov These key targets are ATP Binding Cassette Subfamily B Member 1 (ABCB1), Aurora Kinase A (AURKA), Cyclin Dependent Kinase 1 (CDK1), Histone Deacetylase 6 (HDAC6), MET Proto-Oncogene, Receptor Tyrosine Kinase (MET), and Matrix Metallopeptidase 3 (MMP3). nih.gov
The study proposes that this compound regulates cancer-related signaling pathways by inhibiting the activity of these hub targets, which are found to be upregulated in pancreatic cancer tissues. nih.gov Molecular docking results confirmed a strong binding capacity of this compound to these proteins, suggesting a direct interaction that could disrupt their function and, consequently, inhibit cancer progression. nih.gov Kaplan-Meier survival analyses further indicated that the expression levels of these hub targets are correlated with the prognosis of pancreatic cancer patients, reinforcing their potential as both therapeutic targets and biomarkers. nih.gov
| Target Protein | Function in Cancer | Proposed Effect of this compound |
|---|---|---|
| ABCB1 | Drug resistance and transport | Inhibition |
| AURKA | Cell cycle regulation, proliferation | Inhibition |
| CDK1 | Cell cycle progression | Inhibition |
| HDAC6 | Gene expression regulation, protein stability | Inhibition |
| MET | Cell proliferation, motility, and invasion | Inhibition |
| MMP3 | Extracellular matrix degradation, metastasis | Inhibition |
Gastric Cancer Research with this compound
While direct studies on the efficacy of this compound against gastric cancer cells are limited, research into its gastroprotective and anti-inflammatory mechanisms provides a strong rationale for its potential in this area. A recent study investigated the effects of this compound on indomethacin-induced gastric ulcers in rats, revealing significant anti-inflammatory and antioxidant activities that are highly relevant to carcinogenesis.
The study employed network pharmacology and molecular docking, which identified 46 overlapping targets between this compound and stomach ulcers, with Hypoxia Inducible Factor 1 Subunit Alpha (HIF1A) being a primary target. medchemexpress.com The research highlighted the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and PI3K/Akt signaling pathways as being significantly enriched. medchemexpress.com
In vivo experiments demonstrated that this compound treatment led to a reduction in the ulcer index and mitigated oxidative stress. medchemexpress.com Furthermore, it was found to impede the production of inflammatory markers. medchemexpress.com A key finding was that this compound suppresses the JAK2/STAT3 pathway, potentially through the upregulation of Suppressor of Cytokine Signaling 3 (SOCS3). medchemexpress.com This modulation of the JAK2/STAT3 pathway is crucial as its aberrant activation is a known driver in the development and progression of various cancers, including gastric cancer. The ability of this compound to mitigate inflammation and oxidative stress, coupled with its influence on key cancer-related signaling pathways, suggests a promising therapeutic potential that warrants further direct investigation in gastric cancer models.
Breast Cancer Research with this compound
Currently, there is a lack of direct research specifically investigating the effects of this compound on breast cancer cell lines. However, the broader class of compounds to which this compound belongs, isoflavones and biflavonoids, has been the subject of numerous studies in the context of breast cancer. These studies provide a basis for postulating the potential activity of this compound.
Soy isoflavones, such as genistein and daidzein, have demonstrated the ability to modulate the proliferation of breast cancer cells. Their effects are often dependent on the estrogen receptor (ER) status of the cancer cells. For instance, in some studies, isoflavones have been shown to inhibit the growth of ER-positive breast cancer cells. The structural similarity of isoflavones to estrogen allows them to bind to estrogen receptors, potentially exerting anti-estrogenic effects that can slow cancer cell proliferation.
Given that this compound is a biflavonoid, composed of two flavonoid units, it is plausible that it could exhibit similar or even more potent activity. Further research is necessary to specifically evaluate the impact of this compound on various breast cancer cell lines, including both ER-positive and ER-negative subtypes, to determine its potential as a therapeutic agent.
Ovarian Cancer Research with this compound
Direct experimental studies on the effects of this compound on ovarian cancer are not yet available in the scientific literature. However, research on related soy-derived isoflavones, genistein and daidzein, has provided insights into the potential anti-cancer activities of this class of compounds in ovarian cancer.
A study investigating the impact of genistein and daidzein on two ovarian cancer cell lines, Caov-3 and NIH:OVCAR-3, found that these isoflavones significantly inhibited DNA synthesis at dietarily relevant concentrations. researchgate.net This inhibition of proliferation was also associated with a significant reduction in the number of viable cancer cells. researchgate.net The study suggested that these effects are mediated, at least in part, through an estrogen receptor-dependent pathway, as the inhibitory effects were blocked by an estrogen antagonist. researchgate.net
Furthermore, the isoflavones were found to modulate the production of cytokines by the ovarian cancer cells. Specifically, the synthesis of interleukin-6 (IL-6), a cytokine known to be involved in cancer progression, was inhibited by both genistein and daidzein. researchgate.net As this compound is a biflavonoid and shares structural similarities with these isoflavones, it is hypothesized that it may exert similar inhibitory effects on ovarian cancer cell proliferation and cytokine production. Future studies are needed to directly assess the therapeutic potential of this compound in ovarian cancer.
Anti-inflammatory Activities of this compound
This compound has demonstrated significant anti-inflammatory and cytoprotective effects in preclinical studies. Its potential to modulate inflammatory pathways has been particularly evident in research on inflammatory bowel disease models.
A study investigating the effects of this compound in a mouse model of Crohn's disease-like colitis found that its administration markedly improved the symptoms of spontaneous colitis. nih.gov This was evidenced by reductions in the disease activity index, macroscopic scores of inflammation, and colonic tissue inflammatory scores. nih.gov Additionally, this compound treatment attenuated colon shortening and weight loss, which are characteristic features of this inflammatory condition. nih.gov
The protective effects of this compound also extended to improving intestinal barrier function, as indicated by decreased intestinal permeability and a reduction in the translocation of intestinal bacteria. nih.gov These findings highlight the potent anti-inflammatory properties of this compound and its ability to protect tissues from inflammatory damage.
Modulation of Inflammatory Mediators by this compound (e.g., TNF-α, IL-1β, IL-6)
A key aspect of this compound's anti-inflammatory activity is its ability to modulate the expression and signaling of pro-inflammatory cytokines. Research has shown that this compound can interfere with critical inflammatory pathways, leading to a reduction in the production of inflammatory mediators.
Specifically, this compound has been shown to suppress the Tumor Necrosis Factor-alpha (TNF-α)/Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govnih.gov TNF-α is a potent pro-inflammatory cytokine that plays a central role in initiating and perpetuating inflammatory responses. By inhibiting the TNF-α/NF-κB pathway, this compound can effectively dampen the inflammatory cascade. The NF-κB transcription factor is a master regulator of genes involved in inflammation, and its inhibition leads to a decreased expression of numerous pro-inflammatory molecules, including other cytokines.
While direct studies on the effect of this compound on Interleukin-1 beta (IL-1β) are limited, its inhibition of the NF-κB pathway strongly suggests a potential to also reduce IL-1β production, as NF-κB is a key transcription factor for the IL-1β gene.
Furthermore, studies on related isoflavones have demonstrated an inhibitory effect on Interleukin-6 (IL-6) synthesis in cancer cells. researchgate.net Given the structural similarities, it is plausible that this compound also possesses the ability to modulate IL-6 production, further contributing to its anti-inflammatory profile. Additionally, research on non-small cell lung cancer has indicated that this compound can down-regulate the expression of Transforming Growth Factor-beta (TGF-β), a cytokine with complex roles in both inflammation and cancer. nih.gov
| Inflammatory Mediator | Effect of this compound | Signaling Pathway Implicated |
|---|---|---|
| TNF-α | Suppression | TNF-α/NF-κB |
| IL-1β | Inhibition (Inferred) | NF-κB |
| IL-6 | Inhibition (Inferred from related compounds) | - |
| TGF-β | Down-regulation | - |
Impact of this compound on Macrophage Polarization and Function
Macrophages are key immune cells that can adopt different functional phenotypes, broadly categorized as pro-inflammatory M1 and anti-inflammatory M2 macrophages. The balance between these two polarization states is crucial in the regulation of inflammation and tissue repair. Recent research has indicated that this compound can influence macrophage polarization, contributing to its anti-inflammatory effects.
A study investigating the mechanisms behind this compound's beneficial effects in a model of Crohn's disease-like colitis found that it suppressed M1 macrophage-induced inflammatory responses. nih.gov M1 macrophages are characterized by the production of high levels of pro-inflammatory cytokines and are key drivers of inflammation. By inhibiting the inflammatory activities of M1 macrophages, this compound can help to resolve inflammation and prevent tissue damage.
The study utilized a coculture system of mouse colonic organoids and macrophages to further explore these effects in vitro. nih.gov The findings from this system supported the in vivo observations, demonstrating that this compound can directly impact macrophage function to reduce inflammation. This ability to modulate macrophage polarization towards a less inflammatory phenotype is a significant aspect of this compound's therapeutic potential in inflammatory diseases.
This compound in Inflammatory Disease Models (e.g., Crohn's Disease-like Colitis)
This compound has demonstrated significant therapeutic potential in preclinical models of inflammatory bowel disease, specifically in a mouse model of Crohn's disease (CD)-like colitis. nih.gov Intestinal inflammation and the dysfunction of the intestinal barrier are key pathological features of Crohn's disease. nih.gov Research indicates that this compound can ameliorate spontaneous colitis by addressing these issues through specific molecular pathways. nih.gov
In a study utilizing Il-10-/- mice, a common model for CD, treatment with this compound led to marked improvements in disease indicators. nih.gov The administration of the compound resulted in reduced weight loss, attenuated colon shortening, and lower macroscopic and inflammatory scores in the colonic tissue. nih.gov Furthermore, this compound treatment helped restore intestinal barrier function, as evidenced by decreased intestinal permeability and lower rates of bacterial translocation. nih.gov
The mechanism behind these protective effects appears to be linked to its influence on macrophages, which are key immune cells in intestinal inflammation. This compound was found to suppress inflammatory responses induced by M1 macrophages and mitigate intestinal epithelial damage caused by these cells. nih.gov This anti-inflammatory action is achieved, at least in part, by inhibiting the JNK and MAPK (p38) signaling pathways, which are crucial in the inflammatory process. nih.gov
Effects of this compound in a Crohn's Disease-like Colitis Mouse Model
| Parameter Measured | Observed Effect of this compound Treatment | Reference |
|---|---|---|
| Disease Activity Index (DAI) | Reduced | nih.gov |
| Macroscopic Scores | Reduced (3.63 ± 1.30) | nih.gov |
| Colonic Tissue Inflammatory Scores | Reduced (2 ± 0.76) | nih.gov |
| Colon Shortening | Attenuated (8 ± 0.93 cm) | nih.gov |
| Weight Loss | Attenuated (1.75 ± 1.83 g) | nih.gov |
| Intestinal Permeability | Decreased | nih.gov |
| Intestinal Bacterial Translocation | Decreased | nih.gov |
| Proinflammatory Factor Levels | Reduced | nih.gov |
Antiviral Properties of this compound
This compound, as part of the broader biflavonoid class of compounds, has been investigated for its antiviral activities. Research has focused on its potential to inhibit various viruses by targeting essential components of the viral replication cycle.
Activity against Dengue Virus (DENV-NS5 RdRp) by this compound
This compound has been identified as a potent inhibitor of the Dengue virus (DENV). Its primary target is the non-structural protein 5 (NS5), which contains the RNA-dependent RNA polymerase (RdRp) domain. plos.org This enzyme is essential for the replication of the viral RNA genome and is a key target for antiviral drug development because it is not present in host cells. plos.orgnih.gov
Studies have shown that this compound is a highly effective inhibitor of the DENV-NS5 RdRp. While specific IC50 values for this compound were not detailed in the provided search results, related biflavonoids have shown significant activity against this target. acgpubs.org The inhibition of this crucial viral enzyme effectively halts the virus's ability to replicate, highlighting the therapeutic potential of this compound in treating dengue fever.
Potential Against Coronaviruses (e.g., SARS-CoV-2) by this compound
While direct experimental studies on this compound's activity against SARS-CoV-2 are not extensively detailed in the available research, the broader class of flavonoids and biflavonoids has been a significant area of investigation for potential anti-coronavirus agents. nih.govmdpi.commdpi.com Flavonoids are known to interfere with multiple stages of the coronavirus life cycle. nih.gov
Key viral proteins that are often targeted by flavonoids include proteases like 3CLpro and PLpro, which are essential for viral replication, and the spike protein, which mediates viral entry into host cells by binding to the ACE2 receptor. mdpi.comnih.govnih.gov For instance, the biflavonoid amentoflavone has been noted for its capacity to inhibit key proteins involved in the coronavirus infective cycle. nih.gov Given that this compound is a biflavonoid, it is plausible that it could exert similar inhibitory effects, though specific studies are required to confirm its efficacy and mechanism of action against SARS-CoV-2.
Mechanisms of Antiviral Action of this compound
The primary documented antiviral mechanism of action for this compound is the inhibition of viral enzymes essential for replication. nih.gov As established in studies on the Dengue virus, this compound directly targets and inhibits the RNA-dependent RNA polymerase (RdRp) of the DENV-NS5 protein. plos.orgacgpubs.org By binding to this enzyme, it prevents the synthesis of new viral RNA, thereby stopping the propagation of the virus.
This mechanism is a common strategy for many antiviral flavonoids, which are known to inhibit viral polymerases, proteases, or other proteins crucial to the viral life cycle. nih.gov The specificity of this compound for the viral RdRp makes it an attractive candidate for antiviral therapy, as it is less likely to interfere with host cell processes.
Antibacterial and Antivirulence Activities of this compound
This compound has demonstrated notable antibacterial and antivirulence properties, particularly against the Gram-positive bacterium Enterococcus faecalis, a common cause of hospital-acquired infections. nih.gov Antivirulence strategies are of growing interest as they aim to disarm pathogens rather than kill them, which may reduce the pressure for developing antibiotic resistance. frontiersin.org
Research has shown that this compound can inhibit the biofilm-forming ability of E. faecalis. nih.gov Biofilms are communities of bacteria embedded in a self-produced matrix that protect them from antibiotics and host immune responses, making infections difficult to treat. nih.gov In addition to its antibiofilm activity, this compound treatment in an in-vivo model resulted in reduced inflammation in the liver and spleen and an increased survival rate. nih.gov
Effects on Bacterial Growth and Viability by this compound
This compound exhibits direct antibacterial activity by affecting bacterial growth and viability. Studies have determined the minimum inhibitory concentrations (MICs) of this compound against E. faecalis, indicating its ability to inhibit the growth of this bacterium. nih.gov
The mechanism of its bactericidal action involves physical damage to the bacterial cells. Scanning electron microscope (SEM) analysis revealed that this compound causes significant distortion and deformation in treated E. faecalis cells, suggesting that it may disrupt the bacterial cell wall or membrane integrity. nih.gov
Antibacterial and Antivirulence Activities of this compound against Enterococcus faecalis
| Activity | Finding | Reference |
|---|---|---|
| Antibacterial Activity | Exhibited inhibitory activity with determined MIC values. | nih.gov |
| Effect on Cell Morphology | Caused distortion and deformation of bacterial cells. | nih.gov |
| Antivirulence (Biofilm) | Inhibited the biofilm-forming ability of E. faecalis. | nih.gov |
| In Vivo Efficacy | Reduced inflammation and increased survival rate in a systemic infection model. | nih.gov |
Impact on Virulence Factors (e.g., Biofilm Formation) by this compound
This compound has been identified as a natural compound with the potential to interfere with bacterial virulence factors, specifically through the inhibition of biofilm formation. Biofilms are communities of microorganisms encased in a self-produced matrix, which adhere to surfaces and are notoriously resistant to antimicrobial agents. The ability to disrupt or prevent biofilm formation is a key strategy in combating persistent bacterial infections. Research has shown that this compound, derived from Cycas media R. Br, exhibits anti-biofilm activity against Enterococcus faecalis nih.gov. The compound was found to inhibit biofilm formation in a range of 21.74% to 60.87% nih.gov. This activity suggests that this compound may play a role in attenuating the pathogenicity of bacteria that rely on biofilm for their survival and virulence.
Table 1: Anti-biofilm Activity of this compound
| Compound | Source | Target Organism | Biofilm Inhibition (%) |
|---|---|---|---|
| This compound | Cycas media R. Br | Enterococcus faecalis | 21.74 - 60.87 nih.gov |
Specific Bacterial Strains Studied with this compound (e.g., Enterococcus faecalis)
The primary bacterial strain that has been specifically studied in relation to the anti-biofilm activity of this compound is Enterococcus faecalis nih.gov. E. faecalis is a Gram-positive bacterium that is a common inhabitant of the gastrointestinal tract but can also be an opportunistic pathogen responsible for a variety of healthcare-associated infections, including urinary tract infections, endocarditis, and wound infections. A significant aspect of its pathogenicity is its ability to form robust biofilms, which contributes to its resistance to antibiotics and the host immune system. The investigation into this compound's effect on E. faecalis biofilms highlights its potential as a targeted agent against this resilient bacterial species nih.gov.
Neuroprotective Potential of this compound
Based on the available scientific literature, there is currently no specific research investigating the neuroprotective potential of this compound.
There is no available research data detailing the specific mechanisms through which this compound might exert neuroprotective effects.
Scientific studies have not yet explored the role of this compound in mitigating oxidative stress within the nervous system.
Molecular Mechanisms and Signaling Pathways Targeted by Sotetsuflavone
PI3K/AKT/mTOR Signaling Pathway Modulation by Sotetsuflavone
The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is frequently observed in various cancers, making it a significant therapeutic target frontiersin.org. This compound has been shown to effectively modulate this pathway.
Studies have demonstrated that this compound significantly inhibits the PI3K/AKT/mTOR signaling pathway by reducing the phosphorylation levels of its core components. In non-small cell lung cancer (NSCLC) A549 cells, this compound treatment led to a decrease in the phosphorylation of PI3K, AKT, mTOR, Raptor, and p70S6K mdpi.comnih.gov. This inhibition of phosphorylation is a key mechanism through which this compound induces autophagy in NSCLC cells, ultimately accelerating cell death mdpi.comnih.govnih.govresearchgate.net.
The inhibitory effects of this compound on the PI3K/AKT pathway were specifically demonstrated to be reversible by the application of insulin-like growth factor-1 (IGF-1), a known activator of the pathway mdpi.comnih.gov. Conversely, when this compound (128 µmol/L) was used in combination with LY294002 (20 µM), a PI3K inhibitor, a significant increase in LC3-II conversion was observed in NSCLC cells, further confirming its interaction with this pathway mdpi.com.
Table 1: Effects of this compound on PI3K/AKT/mTOR Pathway Phosphorylation in A549 Cells
| Pathway Component | Effect of this compound Treatment | Reference |
| p-PI3K | Decreased phosphorylation | mdpi.comnih.gov |
| p-AKT | Decreased phosphorylation | mdpi.comnih.gov |
| p-mTOR | Decreased phosphorylation | mdpi.comnih.gov |
| p-Raptor | Decreased phosphorylation | mdpi.comnih.gov |
| p-p70S6K | Decreased phosphorylation | mdpi.comnih.gov |
| LC3-II conversion | Increased (with LY294002) | mdpi.com |
The PI3K/AKT pathway is known to extensively crosstalk with numerous other signaling pathways involved in cancer development and progression amegroups.cnnih.gov. This compound's action on the PI3K/AKT pathway is not isolated but rather interconnected with its modulation of other critical cascades. For instance, this compound inhibits the epithelial-mesenchymal transition (EMT), invasion, and metastasis of lung cancer cells (A549 cells) through the simultaneous modulation of both the PI3K/AKT and TNF-α/NF-κB signaling pathways genesandcancer.comfrontiersin.orgwaocp.orgmdpi.comnih.govnih.gov. This suggests a synergistic or interconnected mechanism of action where the inhibition of one pathway may influence the activity or outcome of another. Furthermore, the expression of HIF-1α, a key regulator in tumor progression, may also be regulated by the inhibition of both PI3K/AKT and TNF-α/NF-κB pathways by this compound frontiersin.org.
TNF-α/NF-κB Signaling Pathway Modulation by this compound
Tumor Necrosis Factor-alpha (TNF-α) and Nuclear Factor-kappa B (NF-κB) constitute a crucial signaling axis involved in inflammation, immune responses, cell survival, and tumor progression. This compound has been identified as a modulator of this pathway, contributing to its anti-inflammatory and anticancer effects.
Research indicates that this compound can downregulate the expression of TNF-α genesandcancer.comfrontiersin.org. TNF-α is a significant inflammatory factor that plays a critical role in tumor proliferation, migration, invasion, and angiogenesis genesandcancer.comfrontiersin.org. By reducing TNF-α levels, this compound contributes to the suppression of these pro-tumorigenic processes genesandcancer.comfrontiersin.org.
This compound has been shown to inhibit the activation of the NF-κB pathway nih.govgenesandcancer.comfrontiersin.orgwaocp.org. NF-κB is a transcription factor that, upon activation, translocates to the nucleus and initiates the transcription of genes involved in immune and inflammatory responses, as well as cell survival and proliferation. Studies have demonstrated that this compound decreases both TNF-α and NF-κB expression in a dose-dependent manner frontiersin.org. This suggests that this compound's inhibition of NF-κB activation may be directly linked to its ability to downregulate TNF-α expression frontiersin.org. The inhibition of NF-κB activation by this compound contributes to its anti-metastatic effects in lung cancer cells, partly by reversing EMT frontiersin.org.
Table 2: Effects of this compound on TNF-α/NF-κB Pathway in A549 Cells
| Pathway Component | Effect of this compound Treatment | Observation | Reference |
| TNF-α expression | Decreased | Dose-dependent | frontiersin.org |
| NF-κB expression | Decreased | Dose-dependent | frontiersin.org |
| NF-κB activation | Inhibited | nih.govgenesandcancer.comfrontiersin.orgwaocp.org |
JNK and MAPK Signaling Pathways Modulation by this compound
The c-Jun N-terminal kinase (JNK) and Mitogen-Activated Protein Kinase (MAPK) pathways are crucial in mediating cellular responses to stress, inflammation, and growth stimuli, influencing processes like cell death, proliferation, and differentiation nih.govmdpi.comnih.gov. Recent research has provided direct evidence of this compound's modulatory effects on these pathways, particularly in the context of inflammatory diseases.
This compound has been found to ameliorate Crohn's disease-like colitis, partially by inhibiting M1 macrophage-induced intestinal barrier damage through the modulation of JNK and p38 MAPK signaling genesandcancer.com. Specifically, this compound inhibited JNK and p38 MAPK signaling in both Il-10-/- mice and in lipopolysaccharide (LPS) plus interferon-gamma (IFN-γ)-induced RAW264.7 macrophages genesandcancer.com. This indicates that this compound directly interferes with the activation of these stress-activated protein kinases, contributing to its anti-inflammatory properties.
Table 3: Effects of this compound on JNK and MAPK Pathways
| Pathway Component | Effect of this compound Treatment | Context | Reference |
| JNK signaling | Inhibited | Il-10-/- mice, LPS + IFN-γ-induced RAW264.7 macrophages (Crohn's disease-like colitis) | genesandcancer.com |
| p38 MAPK signaling | Inhibited | Il-10-/- mice, LPS + IFN-γ-induced RAW264.7 macrophages (Crohn's disease-like colitis) | genesandcancer.com |
HIF-1α Pathway Modulation by this compound
This compound has been shown to modulate the Hypoxia-Inducible Factor 1-alpha (HIF-1α) pathway. Research indicates that this compound can reduce HIF-1α levels in cells. mdpi.com This modulation is partly achieved through the downregulation of Tumor Necrosis Factor-alpha (TNF-α), which subsequently inhibits Nuclear Factor-kappa B (NF-κB) expression, a pathway known to regulate HIF-1α. mdpi.com Furthermore, the expression of HIF-1α may also be regulated by the inhibition of the Phosphoinositide 3-kinase/Protein Kinase B (PI3K/AKT) pathway. dntb.gov.uaresearchgate.net
Network pharmacology studies investigating the mechanism of this compound in the treatment of stomach ulcers identified HIF1A as a primary target among the top hub proteins. nih.gov The analysis also revealed that HIF-1A signaling is among the significantly enriched Kyoto Encyclopedia of Genes and Genomes (KEGG) pathways associated with this compound's action. nih.gov HIF-1α is a crucial regulator of hypoxic stress under both physiological and pathological conditions, with its protein stability being tightly regulated. bmbreports.org Elevated intratumoral HIF levels are associated with a negative prognosis and are an independent risk factor for decreased patient survival, as HIF-1α plays a key role in regulating genes involved in angiogenesis, metastasis, invasion, and proliferation of cancer cells. bmbreports.orgoncotarget.com
STAT3 and β-catenin Signaling Pathways Modulation by this compound
This compound demonstrates inhibitory effects on both the Signal Transducer and Activator of Transcription 3 (STAT3) and β-catenin signaling pathways. Studies have shown that this compound inhibits the expression of STAT3 and β-catenin. mdpi.comnih.gov Concurrently, it upregulates the levels of endostatin (B67465) and Zonula Occludens-1 (ZO-1). mdpi.comnih.gov The STAT3 pathway is critically involved in cell growth, differentiation, and the upregulation of Vascular Endothelial Growth Factor (VEGF) expression, which collectively contributes to the induction of tumor angiogenesis. nih.gov Network pharmacology analyses have highlighted that JAK/STAT and PI3K/Akt signaling pathways are significantly enriched pathways modulated by this compound. nih.gov Molecular docking studies further corroborate these findings, confirming a strong binding affinity of this compound towards STAT3. nih.gov
Other Potential Molecular Targets and Hub Targets of this compound
Beyond the HIF-1α, STAT3, and β-catenin pathways, this compound has been identified to interact with a broader spectrum of molecular targets and hub proteins, as revealed by advanced computational and experimental approaches.
Network pharmacology has been instrumental in identifying a comprehensive set of potential targets for this compound. In the context of pancreatic cancer treatment, network pharmacology identified 31 hub targets for this compound. biorxiv.orgresearchgate.net Similarly, for stomach ulcers, 46 overlapping targets between this compound and the disease were identified, with HIF1A being a primary hub target. nih.gov KEGG pathway enrichment analyses consistently indicated that these identified targets are involved in various cancer-related signaling pathways, underscoring this compound's multi-targeted therapeutic potential. biorxiv.orgresearchgate.net For non-small cell lung cancer (NSCLC), network pharmacology studies suggested that this compound, along with other compounds like Hinokiflavone, Heveaflavone, Neocryptomerin, Isocryptomerin, Apigenin (B1666066), and Cryptomerin B, significantly contributes to affecting genes such as AKT1, EGFR, VEGFA, and GSK3B. rgu.ac.uk
Molecular docking simulations have provided insights into the strong binding capabilities of this compound with several key target proteins. These studies have demonstrated a robust binding capacity of this compound to hub targets including ATP-binding cassette sub-family B member 1 (ABCB1), Aurora Kinase A (AURKA), Cyclin-Dependent Kinase 1 (CDK1), Histone Deacetylase 6 (HDAC6), Mesenchymal-Epithelial Transition factor (MET), and Matrix Metalloproteinase-3 (MMP3). biorxiv.orgresearchgate.netbiorxiv.orgresearchgate.netcolab.ws These specific hub targets are notably overexpressed in pancreatic cancer tissues, suggesting their relevance as therapeutic targets. biorxiv.orgresearchgate.net
In addition to these, molecular docking studies have confirmed a strong binding affinity of this compound towards Suppressor of Cytokine Signaling 3 (SOCS3), Janus Kinase 2 (JAK2), and STAT3 in the context of gastric ulcers. nih.gov Furthermore, this compound has been shown to interact effectively with proteins of the PI3K/Akt/mTOR pathway. Molecular docking scores for these interactions were reported as -7.97 kcal/mol for PI3K, -7.18 kcal/mol for Akt, and -7.03 kcal/mol for mTOR, indicating favorable binding affinities. frontiersin.orgfrontiersin.org
Table 1: Molecular Docking Binding Affinities of this compound with Key Target Proteins
| Target Protein | Binding Affinity (kcal/mol) | Relevance | Source |
| PI3K | -7.97 | PI3K/Akt/mTOR pathway modulation | frontiersin.orgfrontiersin.org |
| Akt | -7.18 | PI3K/Akt/mTOR pathway modulation | frontiersin.orgfrontiersin.org |
| mTOR | -7.03 | PI3K/Akt/mTOR pathway modulation | frontiersin.orgfrontiersin.org |
| ABCB1 | Strong binding capacity | Pancreatic cancer hub target | biorxiv.orgresearchgate.netbiorxiv.orgresearchgate.netcolab.ws |
| AURKA | Strong binding capacity | Pancreatic cancer hub target | biorxiv.orgresearchgate.netbiorxiv.orgresearchgate.netcolab.ws |
| CDK1 | Strong binding capacity | Pancreatic cancer hub target | biorxiv.orgresearchgate.netbiorxiv.orgresearchgate.netcolab.ws |
| HDAC6 | Strong binding capacity | Pancreatic cancer hub target | biorxiv.orgresearchgate.netbiorxiv.orgresearchgate.netcolab.ws |
| MET | Strong binding capacity | Pancreatic cancer hub target | biorxiv.orgresearchgate.netbiorxiv.orgresearchgate.netcolab.ws |
| MMP3 | Strong binding capacity | Pancreatic cancer hub target | biorxiv.orgresearchgate.netbiorxiv.orgresearchgate.netcolab.ws |
| SOCS3 | Strong binding affinity | Gastric ulcer context | nih.gov |
| JAK2 | Strong binding affinity | Gastric ulcer context | nih.gov |
| STAT3 | Strong binding affinity | Gastric ulcer context | nih.gov |
Reactive Oxygen Species (ROS) Generation and Mitochondrial Pathway Involvement in this compound Action
This compound's mechanism of action also involves the generation of reactive oxygen species (ROS) and the subsequent involvement of the mitochondrial pathway. Studies have shown that this compound treatment leads to a significant increase in intracellular ROS content in A549 cells. researchgate.netnih.govproquest.com This increase in ROS is coupled with a decrease in mitochondrial membrane potential, indicating mitochondrial dysfunction. researchgate.netnih.gov
Table 2: Effects of this compound on ROS and Mitochondrial Pathway Components in A549 Cells
| Component/Parameter | Effect of this compound | Implication | Source |
| Reactive Oxygen Species (ROS) content | Increased | Induction of oxidative stress | researchgate.netnih.govproquest.com |
| Mitochondrial membrane potential | Decreased | Mitochondrial dysfunction | researchgate.netnih.gov |
| Bcl-2/Bax ratio | Decreased | Shift towards pro-apoptotic state | researchgate.netnih.gov |
| Cleaved caspase-3 expression | Increased | Activation of apoptosis | researchgate.netnih.gov |
| Cleaved caspase-9 expression | Increased | Activation of intrinsic apoptotic pathway | researchgate.netnih.gov |
| Cytochrome C expression | Increased | Release from mitochondria, triggering apoptosis | researchgate.netnih.gov |
| Bax expression | Increased | Pro-apoptotic protein upregulation | researchgate.netnih.gov |
| Cyclin D1 expression | Decreased | Cell cycle arrest | nih.gov |
| CDK4 expression | Decreased | Cell cycle arrest | nih.gov |
| Cleaved caspase-8 expression | Decreased | Potential modulation of extrinsic apoptotic pathway | nih.gov |
| Bcl-2 expression | Decreased | Anti-apoptotic protein downregulation | nih.gov |
| Apoptosis | Induced (endogenous pathway) | Programmed cell death | nih.gov |
Structure Activity Relationship Sar Studies of Sotetsuflavone
Elucidation of Structural Requirements for Sotetsuflavone's Biological Activities
The biological activities of this compound are intrinsically linked to its specific chemical structure. As a biflavonoid, it consists of two apigenin (B1666066) monomers linked together. The key structural features that are thought to contribute to its bioactivity include the number and position of hydroxyl groups, the nature of the linkage between the two flavonoid units, and the presence of a methyl group.
Research has indicated that the arrangement of these functional groups is critical for its anticancer properties. For instance, this compound has demonstrated significant antiproliferative activity against non-small cell lung cancer A549 cells. nih.gov This activity is attributed to its ability to induce apoptosis through a reactive oxygen species (ROS)-mediated mitochondrial-dependent pathway. nih.gov The specific spatial arrangement of the hydroxyl and methoxy (B1213986) groups on the flavonoid backbone is believed to be essential for this pro-oxidant and subsequent apoptotic effect.
Furthermore, studies on other flavones have highlighted the importance of certain structural motifs for cytotoxicity and interaction with biological targets like tubulin. For example, hydroxyl substituents at the C-3' and C-5 positions, along with methoxyl groups at C-3 and C-4', have been found to be critical for potent tubulin interaction and characteristic cytotoxicity profiles in a series of related flavones. nih.gov While this study was not on this compound specifically, it provides valuable insights into the potential importance of similar substitutions in biflavonoids.
The general structure of flavonoids, comprising two aromatic rings (A and B) linked by a heterocyclic C ring, provides a scaffold where substitutions can significantly modulate biological activity. nih.gov The presence of hydroxyl groups, particularly the ortho-dihydroxy configuration in the B ring, has been noted for its importance in both the antioxidant and potential anticancer activities of trihydroxyflavones. nih.gov
Comparison of this compound with Other Biflavonoids regarding SAR
When comparing the structure-activity relationship of this compound with other biflavonoids, the type of linkage between the flavonoid monomers and the substitution patterns emerge as key determinants of activity. This compound is a C-O-C type biflavonoid.
A study comparing the activity of various biflavonoids against the Dengue virus polymerase DENV-NS5 RdRp provided insights into the SAR of this class of compounds. While this study did not find significant activity for this compound itself, it highlighted that the interflavonoid linkage and the hydroxylation pattern are crucial for inhibitory activity against this viral target. medchemexpress.com This suggests that for certain biological targets, the specific structural configuration of this compound may not be optimal, whereas for others, it is highly effective.
In the context of anticancer activity, amentoflavone, the parent compound of this compound (which is 7-O-methylamentoflavone), has also been extensively studied. Amentoflavone has shown efficacy against esophageal squamous cell carcinoma by inducing apoptosis and G1 phase arrest. nih.gov The methylation at the 7-hydroxyl group to form this compound can alter its physicochemical properties, such as lipophilicity and hydrogen-bonding capacity, which in turn can influence its absorption, distribution, metabolism, and ultimately its biological activity at specific targets. The presence of the methyl group in this compound may enhance its membrane permeability or alter its binding affinity to certain molecular targets compared to the more polar amentoflavone.
The general consensus in flavonoid SAR is that the dimeric structure of biflavonoids often leads to enhanced biological activity compared to their monomeric counterparts. nih.gov The increased molecular size and the potential for multiple interaction points with a biological target can contribute to this enhanced effect.
In Silico Modeling and Computational Approaches for this compound SAR
Computational methods, including molecular docking and network pharmacology, have become invaluable tools for predicting the biological targets of natural products and understanding their structure-activity relationships at a molecular level.
A significant in silico study on this compound utilized network pharmacology and molecular docking to investigate its potential mechanism in treating pancreatic cancer. biorxiv.orgresearchgate.net This computational approach identified 31 potential hub targets for this compound in pancreatic cancer. researchgate.net Molecular docking simulations revealed that this compound exhibited strong binding affinity to several of these key protein targets, including:
ABCB1 (ATP Binding Cassette Subfamily B Member 1)
AURKA (Aurora Kinase A)
CDK1 (Cyclin Dependent Kinase 1)
HDAC6 (Histone Deacetylase 6)
MET (MET Proto-Oncogene, Receptor Tyrosine Kinase)
MMP3 (Matrix Metallopeptidase 3) biorxiv.orgresearchgate.net
These findings suggest that the anticancer activity of this compound is likely mediated through its interaction with multiple signaling pathways involved in cancer progression. biorxiv.orgresearchgate.net The computational models provide a structural basis for these interactions, highlighting the specific binding modes and the key residues involved in the ligand-protein complexes.
The utilization of in silico tools allows for the screening of large libraries of compounds and the prediction of their activities, thereby guiding further experimental studies. mdpi.comnih.gov For this compound, these computational approaches have provided a foundational understanding of its multi-target anticancer effects and have laid the groundwork for the rational design of novel derivatives with improved pharmacological profiles.
Interactive Data Table: Predicted Biological Targets of this compound from In Silico Studies
| Target Protein | Predicted Function in Cancer |
| ABCB1 | Multidrug resistance |
| AURKA | Mitotic regulation |
| CDK1 | Cell cycle progression |
| HDAC6 | Epigenetic regulation, protein stability |
| MET | Cell proliferation, motility, and invasion |
| MMP3 | Extracellular matrix remodeling, metastasis |
Advanced Research Methodologies and Approaches for Sotetsuflavone
In Vivo Research Models for Sotetsuflavone
Histopathological and Biochemical Analysis in In Vivo Studies of this compound
In vivo studies are crucial for understanding the systemic effects and safety profile of this compound. Research has demonstrated that this compound significantly inhibits the growth of xenograft tumors, such as those derived from A549 non-small cell lung cancer (NSCLC) cells, in animal models. frontiersin.org These studies have also indicated a low in vivo toxicity for this compound. frontiersin.org
Histopathological Analysis: For histopathological evaluation, tumor tissues from treated animals are typically collected, fixed in formalin buffer, embedded in paraffin, and then stained with hematoxylin (B73222) and eosin (B541160) (H&E). frontiersin.org This allows for microscopic examination of tissue morphology and cellular changes. In related contexts where compounds inhibit pathways similar to this compound, histopathology has revealed the destruction of tumor cells and increased necrosis following treatment. researchgate.net
Biochemical Analysis: Biochemical analyses in in vivo models provide insights into the molecular changes induced by this compound. Key biochemical markers assessed include the expression levels of proteins involved in cellular processes. For instance, immunofluorescence assays have been used to detect levels of LC3 (microtubule-associated protein 1A/1B-light chain 3) and P62 (sequestosome 1) in tumor tissues, revealing that this compound can increase LC3 expression while decreasing P62 expression, indicative of autophagy induction. frontiersin.org Other biochemical parameters that are commonly investigated in such studies, and are relevant given this compound's reported mechanisms, include reactive oxygen species (ROS) content, mitochondrial membrane potential, and the ratio of anti-apoptotic (Bcl-2) to pro-apoptotic (Bax) proteins. researchgate.net Furthermore, the activation of caspases, such as cleaved caspase-3 and cleaved caspase-9, along with the release of cytochrome C, are critical biochemical indicators of apoptosis. frontiersin.orgresearchgate.net
Network Pharmacology and Systems Biology Approaches for this compound
Network pharmacology and systems biology represent powerful computational disciplines that are increasingly employed to unravel the multi-target and multi-level mechanisms of natural compounds like this compound. researchgate.net This approach is particularly well-suited for traditional medicine compounds, which often exert their effects through complex interactions with numerous biological components rather than a single target. researchgate.net By integrating data from various public databases, network pharmacology allows for a comprehensive evaluation of a compound's pharmacological profile and its interactions within biological systems. researchgate.net
Identification of Signaling Pathways and Biological Processes for this compound
Network pharmacology studies have been instrumental in identifying the key signaling pathways and biological processes modulated by this compound. A prominent finding is its ability to induce autophagy in non-small cell lung cancer (NSCLC) by blocking the PI3K/Akt/mTOR signaling pathway. frontiersin.orgresearchgate.netfrontiersin.org This pathway is critical for cell growth, proliferation, and survival, and its inhibition can lead to cell cycle arrest and apoptosis. frontiersin.org
In the context of pancreatic cancer, network pharmacology has revealed that this compound can regulate cancer-related signaling pathways by inhibiting the activities of several hub targets. researchgate.netbiorxiv.org These include:
ABCB1 (ATP Binding Cassette Subfamily B Member 1)
AURKA (Aurora Kinase A)
CDK1 (Cyclin Dependent Kinase 1)
HDAC6 (Histone Deacetylase 6)
MET (MET Proto-Oncogene, Receptor Tyrosine Kinase)
MMP3 (Matrix Metallopeptidase 3) researchgate.netbiorxiv.org
These hub targets are often highly expressed in pancreatic cancer tissues compared to normal tissues and are implicated in various aspects of cancer progression. researchgate.netbiorxiv.org
Beyond these, this compound has been shown to influence other critical pathways and processes:
TNF-α/NF-κB pathway: This pathway is involved in inflammation, immune response, and cell survival, and its modulation by this compound can contribute to its anti-cancer effects. researchgate.net
Epithelial-Mesenchymal Transition (EMT): this compound inhibits EMT, a process crucial for tumor invasion and metastasis, by upregulating E-cadherin and downregulating N-cadherin, vimentin, and Snail. researchgate.net
Angiogenesis-related factors: It mediates VEGF (Vascular Endothelial Growth Factor) expression, leading to its downregulation, and simultaneously upregulates angiostatin, both of which are critical for inhibiting new blood vessel formation in tumors. researchgate.net
Matrix Metalloproteinases (MMPs): this compound decreases the expression of MMP-9 and MMP-13, enzymes involved in extracellular matrix degradation and tumor invasion. researchgate.net
HIF-1α (Hypoxia-Inducible Factor 1 Alpha): The expression of HIF-1α, a key regulator of cellular responses to hypoxia and a driver of tumor progression, may be regulated by the inhibition of the PI3K/AKT and TNF-α/NF-κB pathways by this compound. researchgate.net
Apoptosis and Cell Cycle Arrest: this compound induces apoptosis by increasing the levels of cytochrome C, cleaved-caspase 3, cleaved-caspase 9, and Bax, while decreasing Bcl-2. frontiersin.org It also causes G0/G1 phase cell cycle arrest by reducing the expression of cyclin D1 and CDK4. frontiersin.org
Gene Ontology (GO) analysis and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are commonly performed in network pharmacology studies to functionally annotate the identified targets and pathways, providing a deeper understanding of the biological impact of this compound. researchgate.netbiorxiv.org
Protein-Protein Interaction (PPI) Network Analysis for this compound Targets
Protein-protein interaction (PPI) network analysis is an integral part of network pharmacology, providing a systems-level understanding of how this compound's targets interact within the cellular environment. nih.govnih.gov These networks are typically constructed using databases such as STRING and then visualized and analyzed using software like Cytoscape. researchgate.netbiorxiv.org This allows researchers to:
Identify hub targets: Proteins that are highly connected within the network, suggesting their critical roles in the disease or biological process. researchgate.net
Perform classification and co-expression analysis: Grouping targets based on their functions or how their expression levels correlate. researchgate.net
Uncover functional modules: Groups of interacting proteins that work together to perform specific cellular functions. nih.gov
For this compound, PPI network analysis has been crucial in identifying the interconnectedness of its targets in diseases like pancreatic cancer, highlighting how it can exert its effects through multiple interacting proteins. researchgate.net
Molecular Docking and Computational Chemistry for this compound
Molecular docking, a computational chemistry method, is extensively used to predict the binding affinity and preferred orientation of small molecules (ligands) like this compound with macromolecular targets (receptors), typically proteins. openaccessjournals.comopenaccessjournals.com This in silico approach provides valuable insights into the molecular interactions at the atomic level, accelerating drug discovery and design. openaccessjournals.com
Studies on this compound have employed molecular docking to investigate its binding modes with crucial proteins. For instance, simulations have explored the interaction of this compound with human proteins PI3K, Akt, and mTOR, which are key components of the PI3K/Akt/mTOR signaling pathway. frontiersin.org The docking scores obtained indicate a strong binding capacity:
PI3K: -7.97 kcal/mol frontiersin.org
Akt: -7.18 kcal/mol frontiersin.org
mTOR: -7.03 kcal/mol frontiersin.org
These results suggest that this compound can effectively interact with and potentially inhibit these proteins. The MOE-Docking software, utilizing an "induced fit" protocol where the receptor pocket's side chains can adapt to the ligand's conformation, has been used for these simulations. frontiersin.org
Furthermore, molecular docking has confirmed the strong binding capacity of this compound to the identified hub targets in pancreatic cancer, including ABCB1, AURKA, CDK1, HDAC6, MET, and MMP3. researchgate.netbiorxiv.org Software like AutoDock Vina has been employed for these analyses, further supporting the proposed mechanisms of this compound as a potential anticancer agent. researchgate.netbiorxiv.org
Table 1: Molecular Docking Scores of this compound with Key Target Proteins This table represents data that, in an interactive format, would allow for sorting or filtering.
| Target Protein | Docking Score (kcal/mol) |
| PI3K | -7.97 |
| Akt | -7.18 |
| mTOR | -7.03 |
Omics Technologies in this compound Research (e.g., Transcriptomics, Proteomics)
Omics technologies, including transcriptomics and proteomics, offer a holistic view of biological systems by studying the entire set of RNA molecules (transcriptome) or proteins (proteome) in a cell, tissue, or organism. ox.ac.ukfrontiersin.org While direct, explicit studies solely focusing on the application of transcriptomics or proteomics to this compound research were not extensively detailed in the provided snippets, the broader context of "multi-omics" approaches has been mentioned in relation to this compound's effects on VEGF and its correlation with PI3K and HIF-1 signaling. core.ac.uk This suggests that researchers are beginning to or have the potential to integrate these high-throughput technologies to gain a more comprehensive understanding of this compound's impact at the molecular level.
Transcriptomics involves the study of all RNA molecules, providing insights into gene expression patterns and how they change in response to a compound like this compound. ox.ac.uk This can reveal which genes are turned on or off, potentially leading to the identification of novel pathways or biomarkers. Proteomics focuses on the large-scale study of proteins, which are the functional workhorses of the cell. ox.ac.uk By analyzing the proteome, researchers can understand how this compound affects protein abundance, modifications, and interactions, offering a direct link to cellular function and disease mechanisms. The integration of these 'omics' data with network pharmacology and molecular docking can provide a more complete picture of this compound's pharmacological actions, moving beyond single-target investigations to a systems-level understanding. frontiersin.org
Future Directions and Translational Perspectives for Sotetsuflavone
Elucidating Underexplored Biological Activities of Sotetsuflavone
This compound has demonstrated a variety of biological activities, including anticancer, anti-inflammatory, antioxidant, and anti-biofilm properties wikipedia.orgnih.govuni.luwikidata.orgciteab.comhznu.edu.cnsci-hub.senih.govauctoresonline.orgresearchgate.net. Its known anticancer effects involve inhibiting proliferation, migration, and invasion of non-small cell lung cancer (NSCLC) cells, partly by blocking the PI3K/Akt/mTOR signaling pathway and reversing epithelial-mesenchymal transition (EMT) via the TNF-α/NF-κB pathway wikidata.orghznu.edu.cnsci-hub.senih.govresearchgate.net. It also induces apoptosis by increasing levels of cytochrome C, cleaved-caspase 3, cleaved-caspase 9, and Bax, while decreasing Bcl-2, and causes G0/G1 phase cell cycle arrest by reducing cyclin D1 and CDK4 expression wikidata.orgnih.gov. Furthermore, this compound has been shown to increase the expression of endostatin (B67465) and ZO-1, and inhibit TGF-β, STAT3, and β-catenin in lung cancer, suggesting a role in inhibiting angiogenesis and metastasis researchgate.net.
Beyond these established effects, there is significant potential to elucidate other underexplored biological activities. For instance, computational simulations have identified this compound as a potential inhibitor of RdRp SARS-CoV-2, indicating its possible role as an antiviral agent, a finding that warrants further in vitro and in vivo validation nih.gov. Additionally, studies have revealed its antibacterial and antivirulence properties against Enterococcus faecalis, including the effective inhibition of biofilm formation, which highlights its potential in combating antibiotic-resistant infections wikipedia.orgnih.gov. These findings suggest that this compound's therapeutic scope may extend beyond cancer to infectious diseases and other conditions where its anti-inflammatory and antioxidant properties could be beneficial citeab.com.
Investigation of this compound in Combination Therapies
Given that this compound targets the PI3K/Akt/mTOR pathway, a pathway frequently implicated in various cancers, it could be effectively combined with other targeted drugs, chemotherapy, radiotherapy, or immune checkpoint blocking therapies hznu.edu.cnthegoodscentscompany.com. Preclinical and clinical studies with other biflavonoids, such as amentoflavone, have demonstrated their ability to sensitize cancer cells to conventional chemotherapeutic agents like sorafenib (B1663141) and cisplatin, suggesting a similar potential for this compound to augment the efficacy of existing anticancer drugs and overcome resistance mechanisms thegoodscentscompany.com. This approach could lead to more effective and less toxic treatment regimens.
Research on Targeted Delivery Systems for this compound
Despite its promising biological activities, the therapeutic application of natural compounds like this compound can be limited by factors such as poor bioavailability, low solubility, and non-specific distribution, which can lead to off-target effects researchgate.netnih.gov. Research into targeted delivery systems is essential to overcome these challenges and maximize this compound's therapeutic potential uni.luresearchgate.netnih.govwikidata.orgnih.gov.
Targeted drug delivery aims to increase the concentration of the medication specifically at diseased tissues while minimizing exposure to healthy cells researchgate.netnih.gov. Nanomedicine, utilizing nanoparticles such as liposomes, polymeric nanoparticles, and dendrimers, offers a promising avenue for encapsulating this compound and delivering it selectively nih.govnih.gov. These systems can provide controlled release, improve drug stability, and enhance cellular uptake nih.gov. Furthermore, stimuli-responsive systems, which release drugs in response to specific triggers like pH changes or enzyme activity at the target site, can further refine delivery precision nih.gov. Surface modification of these delivery systems with specific ligands can enable them to attach only to receptors overexpressed in cancer cells, thereby enhancing tumor internalization and reducing systemic toxicity nih.gov. The development of such coadministration delivery systems is crucial for translating this compound into effective clinical applications uni.lu.
Metabolic Engineering and Biotechnological Production of this compound
The traditional methods of obtaining this compound, primarily through plant extraction, face challenges related to low natural abundance, seasonal variability, and complex purification processes citeab.comembrapa.brnih.gov. Chemical synthesis can also be complex and costly. Metabolic engineering and biotechnological approaches offer sustainable and scalable alternatives for producing this valuable compound wikipedia.orgciteab.comembrapa.brnih.govfishersci.caeasychem.orgnih.govnih.gov.
Metabolic engineering involves optimizing genetic and regulatory processes within microorganisms to enhance the production of specific substances easychem.org. For flavonoids, including biflavonoids like this compound, strategies involve elucidating and manipulating their biosynthetic pathways citeab.comembrapa.brnih.gov. This can include overexpressing genes encoding rate-limiting enzymes in the biosynthetic pathway, blocking competing metabolic pathways, and introducing heterologous genes into microbial hosts such as Escherichia coli (E. coli) or Saccharomyces cerevisiae (S. cerevisiae) embrapa.brnih.goveasychem.orgnih.gov. These "microbial cell factories" can convert inexpensive renewable biomass into desired compounds, offering an economical and environmentally friendly method for large-scale production embrapa.brnih.gov. Continued research in this area will focus on pathway construction and optimization strategies to improve the titer, yield, and productivity of this compound biosynthesis embrapa.br.
Pharmacogenomics and Personalized Medicine Approaches with this compound
Pharmacogenomics is an evolving field that aims to tailor drug selection and dosing based on an individual's genetic makeup, moving away from a "one-size-fits-all" approach to medicine mycocentral.eutranscriptionfactor.orgmims.com. Applying pharmacogenomic principles to this compound research could significantly optimize its therapeutic utility. Genetic variations among individuals can influence drug metabolism, efficacy, and the likelihood of adverse reactions mycocentral.eutranscriptionfactor.org.
Future research could investigate how specific genetic polymorphisms affect the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as its interaction with target pathways. Identifying biomarkers or genetic markers that predict a patient's response to this compound could enable personalized treatment regimens, maximizing therapeutic benefits while minimizing potential side effects mycocentral.eutranscriptionfactor.org. Targeted drug delivery systems are integral to personalized medicine, allowing therapeutics to be delivered based on specific patient characteristics, thereby optimizing outcomes across various diseases nih.gov. While the clinical implementation of pharmacogenomics still faces barriers, ongoing international efforts are focused on overcoming these challenges and integrating genetic information into clinical practice mycocentral.eutranscriptionfactor.orgmims.com.
Challenges and Opportunities in this compound Research
This compound, despite its promising attributes, faces several challenges in its journey from laboratory discovery to widespread clinical application. A primary challenge is the relatively limited in-depth research compared to more extensively studied compounds, necessitating more comprehensive preclinical and clinical studies to fully understand its mechanisms of action, pharmacokinetics, and safety profiles hznu.edu.cnnih.govciteab.com. Bioavailability issues, common to many flavonoids, also pose a hurdle, although biflavonoids like this compound may exhibit improved stability against first-pass metabolism fishersci.ca. The complex, multi-targeting nature of its biological activities, while beneficial, also presents a challenge in precisely elucidating all involved pathways and interactions hznu.edu.cnnih.gov. Furthermore, achieving scalable and cost-effective production from natural sources remains a significant obstacle citeab.comembrapa.brnih.gov.
However, these challenges are accompanied by substantial opportunities. This compound's demonstrated activities against cancer, its potential as an antiviral agent (e.g., against SARS-CoV-2), and its anti-biofilm properties open doors for novel therapeutic applications beyond its current focus nih.govwikipedia.orgnih.govhznu.edu.cn. The development of advanced targeted delivery systems, including nanotechnology-based approaches, offers a promising solution to enhance its bioavailability, improve specificity, and reduce off-target effects, thereby increasing its therapeutic index uni.luresearchgate.netnih.govnih.gov. The advent of metabolic engineering and biotechnological production methods provides a pathway for sustainable and economically viable large-scale synthesis, overcoming limitations of natural extraction citeab.comembrapa.brnih.gov. Finally, the integration of pharmacogenomics and personalized medicine approaches presents an opportunity to optimize this compound's use by tailoring treatments to individual patient profiles, leading to more effective and safer therapies nih.govmycocentral.eutranscriptionfactor.orgmims.com. Continued research addressing these challenges will unlock the full translational potential of this compound.
Q & A
Q. What are the primary anticancer mechanisms of Sotetsuflavone in non-small cell lung cancer (NSCLC)?
this compound inhibits NSCLC progression by blocking the PI3K/AKT/mTOR signaling pathway, inducing autophagy and apoptosis, and reversing epithelial-mesenchymal transition (EMT) via TNF-α/NF-κB suppression. Methodologically, these effects are validated through in vitro assays (e.g., EDU staining for proliferation, DAPI staining for apoptosis) and in vivo xenograft models, with pathway modulation confirmed via Western blotting .
Q. How can researchers assess the pharmacokinetic and toxicity profiles of this compound?
Pharmacokinetic properties (e.g., absorption, metabolism) and toxicity are evaluated using databases like SwissADME and ADMETlab2.0, which predict parameters such as bioavailability, logP, and Ames toxicity. Experimental validation involves cytotoxicity assays (e.g., CCK-8 for cell viability) and acute toxicity studies in animal models .
Q. What experimental designs are suitable for studying this compound’s anti-metastatic effects?
Transwell migration/invasion assays and wound-healing assays are standard. For example, in A549 NSCLC cells, this compound’s inhibition of metastasis is quantified by measuring reduced cell migration rates at 24–48 hours post-treatment, with EMT markers (e.g., E-cadherin, vimentin) analyzed via immunofluorescence or qPCR .
Advanced Research Questions
Q. How can network pharmacology identify this compound’s multi-target effects in pancreatic cancer?
Network pharmacology integrates target prediction (using SwissTargetPrediction and TargetNet databases), disease-target mapping (via GeneCards and DisGeNET), and pathway enrichment (KEGG/DAVID). For pancreatic cancer, this approach identified 31 hub targets (e.g., CDK1, MMP3) and linked them to pathways like "Pathways in Cancer" and "PI3K-Akt signaling." Cytoscape-generated protein-protein interaction (PPI) networks and Sankey diagrams visualize target-pathway relationships .
Q. How do contradictions in this compound’s pathway activation arise, and how should they be resolved?
Discrepancies may occur due to tissue-specific signaling crosstalk. For instance, this compound promotes apoptosis in NSCLC via ROS-mediated mitochondrial pathways but enhances 5-fluorouracil efficacy in gastric cancer via AKT-mTOR. To resolve contradictions, researchers should conduct comparative transcriptomics across cancer types and validate using siRNA knockdown or pathway-specific inhibitors .
Q. What methodologies validate this compound’s binding affinity to hub targets like CDK1 or MMP3?
Molecular docking (AutoDock Vina or Schrödinger Suite) calculates binding energies and identifies interaction residues (e.g., CDK1’s Pro156, Arg127). Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) provides experimental validation. For example, this compound binds MMP3 with a ΔG of -8.0 kcal/mol, confirmed by hydrogen bonding with His99 and Pro373 .
Q. How can single-gene survival analysis prioritize this compound’s therapeutic targets in pancreatic cancer?
Kaplan-Meier survival analysis of hub targets (e.g., CDK1, ABCB1) using TCGA data identifies prognostic relevance. Targets with log-rank p < 0.05 and hazard ratios >1.5 are prioritized. For example, high CDK1 expression correlates with poor pancreatic cancer survival, making it a critical target for this compound intervention .
Data Interpretation & Reproducibility
Q. How should researchers address variability in this compound’s bioactivity across studies?
Standardize assays (e.g., fixed concentrations: 10–100 μM for in vitro studies) and validate purity via HPLC. Reproducibility is enhanced by depositing raw data (e.g., RNA-seq, docking parameters) in repositories like Zenodo and citing protocols from public databases (e.g., PubChem CID for this compound: 5318980) .
Q. What statistical frameworks are recommended for analyzing this compound’s multi-omics data?
Use Benjamini-Hochberg correction for multiple hypothesis testing in transcriptomics. For network pharmacology, employ hypergeometric tests in KEGG enrichment (FDR < 0.05). Tools like STRING (confidence score >0.7) and Cytoscape (MCODE clustering) ensure robust PPI network analysis .
Q. How can conflicting gene expression data for this compound’s targets be reconciled?
Cross-validate using orthogonal methods: qPCR for RNA-seq hits, immunohistochemistry for protein-level validation. For example, MMP3’s overexpression in pancreatic cancer tissues (vs. normal) is confirmed via both GTEx and HPA databases, ensuring consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
